molecular formula C20H20Cl2N4OS B2438580 N-(4-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(3-(dimethylamino)propyl)benzamide hydrochloride CAS No. 1216444-03-9

N-(4-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(3-(dimethylamino)propyl)benzamide hydrochloride

Cat. No.: B2438580
CAS No.: 1216444-03-9
M. Wt: 435.37
InChI Key: GDONVCZTHQSVPW-UHFFFAOYSA-N
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Description

N-(4-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(3-(dimethylamino)propyl)benzamide hydrochloride is a synthetic benzothiazole-derived small molecule of significant interest in medicinal chemistry and pharmacological research. This compound is characterized by a 4-chlorobenzo[d]thiazol core, a dimethylaminopropyl side chain which enhances solubility, and a 4-cyanobenzamide group . Benzothiazole analogs are extensively investigated for their potential biological activities, particularly as modulators of ion channels and enzymes . Related structural analogs have demonstrated promising antitumor properties in preliminary studies, with mechanisms that may include the induction of apoptosis in cancer cell lines . Furthermore, its molecular framework suggests potential for application in the discovery and functional characterization of novel biological targets, such as the Zinc-Activated Channel (ZAC), where similar N-benzamide compounds have been identified as selective negative allosteric modulators . This reagent is provided as a hydrochloride salt to ensure improved stability and solubility for in vitro pharmacological applications. Strictly for research purposes and not for diagnostic, therapeutic, or human use. Researchers are encouraged to consult the safety data sheet prior to use.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-4-cyano-N-[3-(dimethylamino)propyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4OS.ClH/c1-24(2)11-4-12-25(19(26)15-9-7-14(13-22)8-10-15)20-23-18-16(21)5-3-6-17(18)27-20;/h3,5-10H,4,11-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDONVCZTHQSVPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(S1)C=CC=C2Cl)C(=O)C3=CC=C(C=C3)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(3-(dimethylamino)propyl)benzamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews its biological activity, focusing on mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C20H20ClN4O2SC_{20}H_{20}ClN_{4}O_{2}S with a molecular weight of 435.37 g/mol. It features a benzothiazole moiety, which is known for its biological significance, particularly in anticancer and anti-inflammatory applications.

The primary mechanism of action for this compound involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). By interfering with these enzymes, the compound reduces the production of prostaglandins, which are mediators of inflammation and pain. This mechanism suggests potential applications in treating inflammatory diseases.

Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, benzothiazole derivatives have shown promising results in inhibiting the proliferation of A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) cells .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (μM)Mechanism
B7A4311.5Apoptosis induction
B7A5492.0Cell cycle arrest
B7H12991.8Inhibition of IL-6

The structure-activity relationship indicates that the presence of electron-withdrawing groups like chlorine enhances the anticancer activity by increasing the lipophilicity and cellular uptake of the compound .

Anti-inflammatory Activity

The compound's ability to inhibit COX enzymes positions it as a potential anti-inflammatory agent. In vitro studies have shown that it decreases levels of pro-inflammatory cytokines such as IL-6 and TNF-α, further supporting its therapeutic potential in inflammatory conditions.

Study on Benzothiazole Derivatives

A study focused on the synthesis and evaluation of benzothiazole derivatives revealed that modifications to the benzothiazole nucleus significantly enhanced their anticancer properties. The derivatives exhibited varying degrees of cytotoxicity across different cancer cell lines, with some compounds demonstrating IC50 values lower than standard chemotherapeutics like doxorubicin .

Clinical Implications

In an exploration of benzothiazole-based compounds in clinical settings, researchers noted that certain derivatives not only inhibited tumor growth but also induced apoptosis in cancer cells through mitochondrial pathways. This suggests a dual mechanism involving both direct cytotoxicity and modulation of apoptotic signaling pathways .

Scientific Research Applications

Scientific Research Applications

  • Anti-inflammatory Research :
    • The compound has shown promising results in reducing inflammation through the inhibition of COX enzymes. Its potential as an anti-inflammatory agent has been explored in various studies, indicating a significant reduction in inflammatory markers in vitro and in vivo .
  • Antimicrobial Activity :
    • Recent studies have indicated that benzothiazole derivatives exhibit antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, related compounds have demonstrated activity against a range of bacterial and fungal pathogens .
  • Anticancer Potential :
    • There is growing interest in the anticancer properties of benzothiazole derivatives. Compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation. Preliminary studies suggest that N-(4-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(3-(dimethylamino)propyl)benzamide hydrochloride may also exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation .

Case Study 1: Anti-inflammatory Effects

In a study evaluating the anti-inflammatory effects of benzothiazole derivatives, researchers found that compounds structurally related to this compound significantly reduced edema in animal models. The study highlighted the compound's potential for developing new anti-inflammatory drugs.

Case Study 2: Anticancer Activity

Another case study focused on the synthesis and evaluation of benzothiazole-based compounds for their anticancer activity against breast cancer cell lines. The results indicated that certain derivatives exhibited potent cytotoxic effects, suggesting that this compound could be further explored as a candidate for anticancer therapy .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing N-(4-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(3-(dimethylamino)propyl)benzamide hydrochloride, and how can reaction conditions be optimized for higher yields?

  • Answer: The synthesis involves multi-step organic reactions, including the formation of the benzo[d]thiazol core, followed by substitution with dimethylaminopropyl and benzamide groups. Key challenges include controlling regioselectivity during thiazole ring formation and avoiding side reactions at the dimethylamino group. Optimization strategies include using polar aprotic solvents (e.g., DMF) for better solubility, low-temperature conditions (-10°C to 0°C) to minimize decomposition, and catalysts like triethylamine to enhance coupling efficiency. Continuous flow reactors may improve yield and purity by ensuring precise temperature control and reduced reaction time .

Q. How can researchers confirm the structural integrity of the compound after synthesis?

  • Answer: Structural confirmation requires a combination of spectroscopic techniques:

  • NMR spectroscopy (¹H, ¹³C) to verify substituent positions and hydrogen bonding interactions (e.g., benzamide NH signals at δ 8.5–9.5 ppm).
  • IR spectroscopy to confirm functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, amide C=O at ~1650 cm⁻¹).
  • HPLC (>98% purity) and mass spectrometry (ESI-MS) to validate molecular weight and detect impurities. X-ray crystallography may resolve ambiguities in stereochemistry .

Q. What preliminary assays are recommended for evaluating the compound’s biological activity?

  • Answer: Initial screening should focus on:

  • Cytotoxicity assays (MTT or CellTiter-Glo) against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–50 µM.
  • Antimicrobial testing (MIC assays) against Gram-positive/negative bacteria and fungi.
  • Enzyme inhibition studies (e.g., kinase or protease targets) using fluorometric or colorimetric substrates. Dose-response curves (IC₅₀ values) and selectivity indices should be calculated to prioritize targets .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different cell lines or assays?

  • Answer: Contradictions often arise from assay-specific conditions (e.g., serum concentration, incubation time) or off-target effects. Strategies include:

  • Dose-response normalization to account for variations in cell viability protocols.
  • Transcriptomic profiling (RNA-seq) to identify differentially expressed genes in sensitive vs. resistant cell lines.
  • Molecular docking (AutoDock Vina) to predict binding affinities for unintended targets (e.g., cytochrome P450 enzymes). Cross-validation with SAR studies (e.g., modifying the 4-cyano group) can clarify structure-activity relationships .

Q. What methodologies are effective for studying the compound’s pharmacokinetic properties?

  • Answer: Key approaches include:

  • In vitro ADME assays : Microsomal stability (human liver microsomes), plasma protein binding (equilibrium dialysis), and Caco-2 permeability.
  • Metabolite identification using LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation at the benzothiazol ring).
  • Physiologically based pharmacokinetic (PBPK) modeling to predict bioavailability and tissue distribution. Adjusting the dimethylamino group’s pKa (via substituents) may enhance solubility and reduce hepatic clearance .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in cancer cells?

  • Answer: Mechanistic studies require a multi-modal approach:

  • Flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide).
  • Western blotting for key pathways (e.g., caspase-3 cleavage for apoptosis, p53/p21 for cell cycle regulation).
  • CRISPR-Cas9 knockout screens to identify genetic dependencies (e.g., loss of Bcl-2 sensitizing cells to the compound).
  • CETSA (Cellular Thermal Shift Assay) to confirm target engagement by measuring protein thermal stability shifts .

Q. What strategies mitigate synthetic impurities that interfere with biological activity?

  • Answer: Common impurities include unreacted intermediates (e.g., free benzothiazolamine) or dehalogenated byproducts. Mitigation involves:

  • Chromatographic purification (flash column or preparative HPLC) with gradient elution (acetonitrile/water + 0.1% TFA).
  • Recrystallization from ethanol/water mixtures to remove hydrophilic contaminants.
  • Quality control via LC-MS and ¹H NMR to track impurity profiles across batches. Adjusting reaction stoichiometry (e.g., 1.2 equivalents of 3-(dimethylamino)propylamine) can minimize residual starting material .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting spectral data (e.g., unexpected NMR splitting patterns)?

  • Answer: Anomalies may arise from dynamic effects (e.g., restricted rotation of the benzamide group) or tautomerism. Solutions include:

  • Variable-temperature NMR to observe coalescence of split signals.
  • 2D NMR (COSY, HSQC) to resolve coupling networks and assign ambiguous peaks.
  • Computational modeling (DFT calculations, Gaussian) to predict chemical shifts and compare with experimental data .

Q. What statistical methods are appropriate for validating biological assay reproducibility?

  • Answer: Use Grubbs’ test to identify outliers in triplicate experiments and ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. For dose-response data, nonlinear regression (four-parameter logistic model) ensures robust IC₅₀ calculation. Intra- and inter-assay variability should be <15% CV .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.